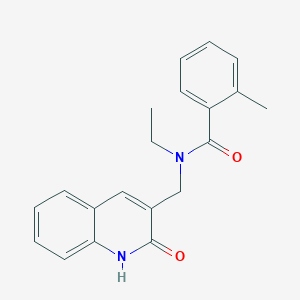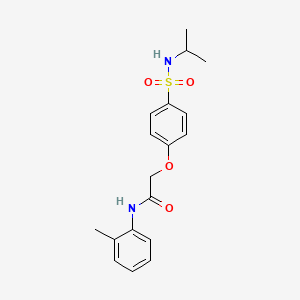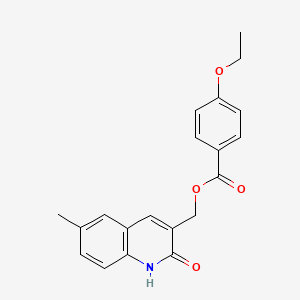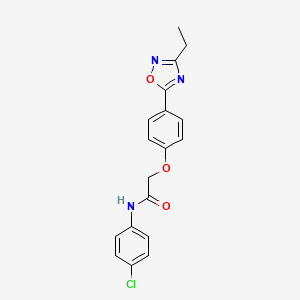
N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide enzymes, particularly N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, CP-690,550 blocks the downstream signaling of these cytokines, leading to the suppression of immune responses and inflammation.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in both in vitro and in vivo studies. It also affects the differentiation and function of immune cells, such as T cells, B cells, and natural killer (NK) cells. In addition, CP-690,550 has been found to have an impact on hematopoiesis, particularly on the development of lymphoid cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, which makes it a valuable tool for studying the role of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3 in immune responses and hematopoiesis. Its specificity also reduces the potential off-target effects compared to other N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors. However, the use of CP-690,550 in lab experiments requires careful consideration of its concentration and exposure time, as well as the choice of appropriate controls.
Direcciones Futuras
CP-690,550 has shown promising results in preclinical and clinical studies, but there are still several challenges and opportunities for further research. Some of the future directions include:
1. Investigating the long-term safety and efficacy of CP-690,550 in autoimmune diseases and transplant rejection.
2. Exploring the potential combination therapy of CP-690,550 with other immunomodulatory agents.
3. Developing more selective N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors for different this compound isoforms and subtypes.
4. Studying the role of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3 and other this compound isoforms in cancer and other diseases.
5. Examining the effects of CP-690,550 on the microbiome and gut health in autoimmune diseases and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps of chemical reactions, including the formation of the 3-ethyl-1,2,4-oxadiazole moiety and the coupling of the phenoxyacetamide and chlorophenyl groups. The detailed synthesis method has been described in several patents and publications.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its immunosuppressive effects in transplant rejection. In preclinical and clinical studies, CP-690,550 has shown promising results in reducing disease activity and improving clinical outcomes.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-9-15(10-4-12)24-11-17(23)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYWUPOQXHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

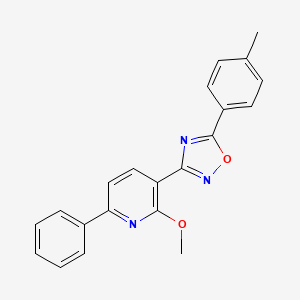
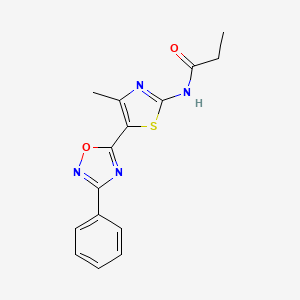
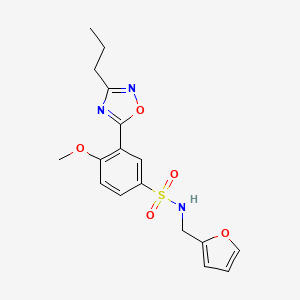
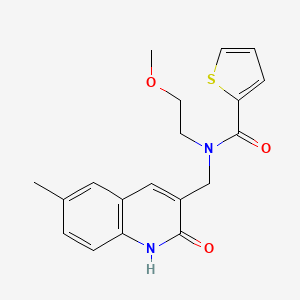
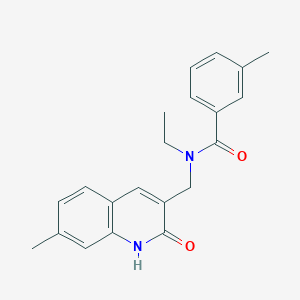
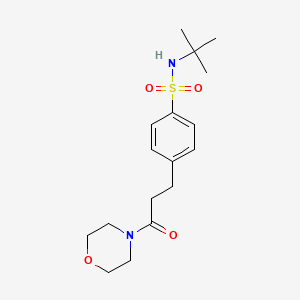
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
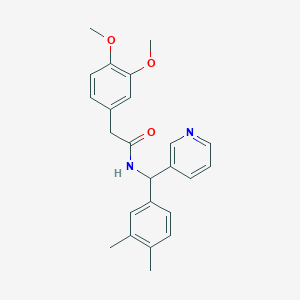
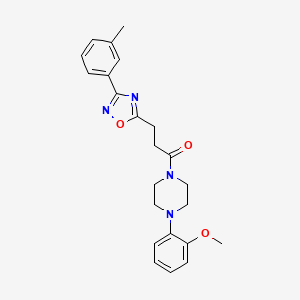
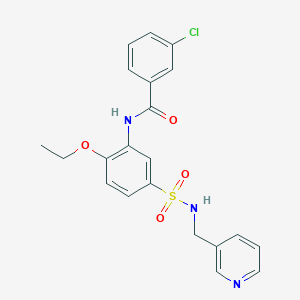
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
